![molecular formula C13H8ClFO B14021651 4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14021651.png)
4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C13H8ClFO It is a derivative of biphenyl, where the biphenyl core is substituted with a chlorine atom at the 4’ position and a fluorine atom at the 2’ position, along with an aldehyde group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of protective atmospheres, such as nitrogen or argon, may be employed to prevent unwanted side reactions.
Análisis De Reacciones Químicas
Types of Reactions
4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
Oxidation: 4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-carboxylic acid
Reduction: 4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-methanol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly as a building block for compounds with therapeutic properties.
Mecanismo De Acción
The mechanism of action of 4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine and fluorine atoms can also influence its reactivity and binding affinity through electronic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-fluoro-[1,1’-biphenyl]
- 4-Chloro-[1,1’-biphenyl]-4-carbaldehyde
- 2-Fluoro-[1,1’-biphenyl]-4-carbaldehyde
Uniqueness
4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde is unique due to the specific combination of substituents on the biphenyl core. The presence of both chlorine and fluorine atoms, along with the aldehyde group, imparts distinct chemical properties that can be exploited in various applications. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C13H8ClFO |
|---|---|
Peso molecular |
234.65 g/mol |
Nombre IUPAC |
4-(4-chloro-2-fluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8ClFO/c14-11-5-6-12(13(15)7-11)10-3-1-9(8-16)2-4-10/h1-8H |
Clave InChI |
HNNNCQCIIXTYJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)C2=C(C=C(C=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B14021570.png)
![1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14021571.png)
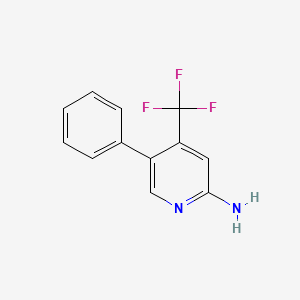

![Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate](/img/structure/B14021596.png)
![4-{2-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]ethyl}benzenesulfonamide](/img/structure/B14021600.png)

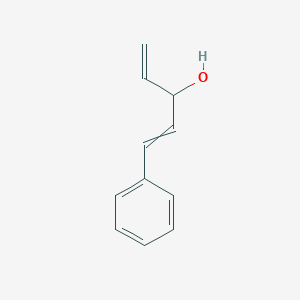
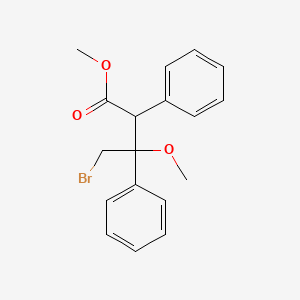
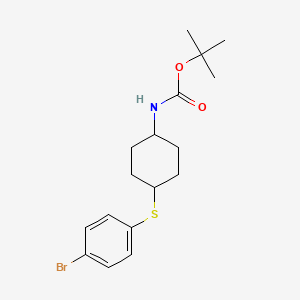
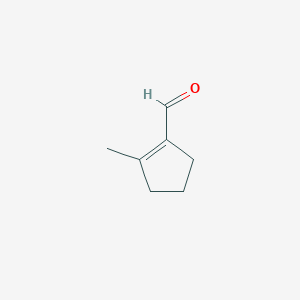
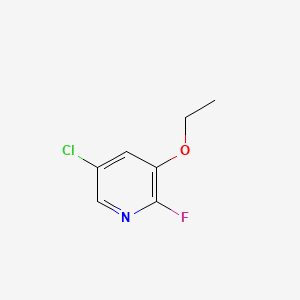
![7-Nitrobenzo[b]thiophene-3-carbaldehyde](/img/structure/B14021656.png)

